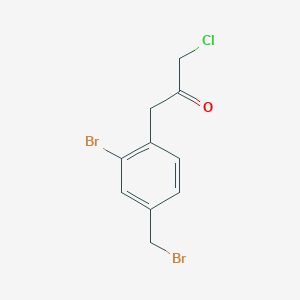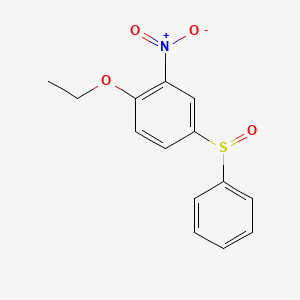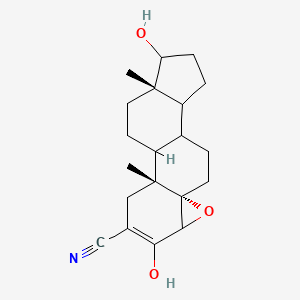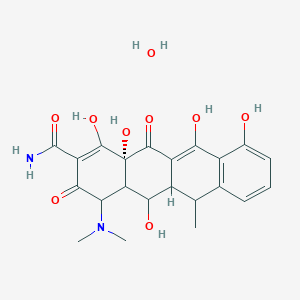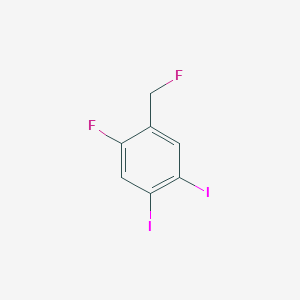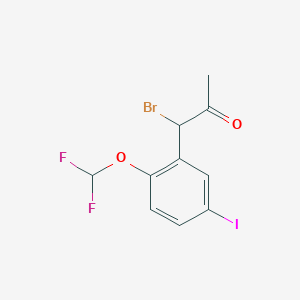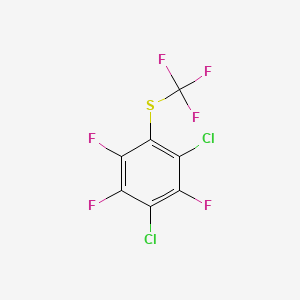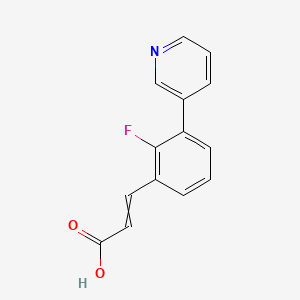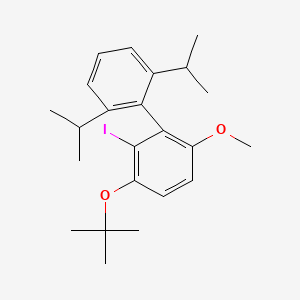
1,1'-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2',6'-bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- typically involves multiple steps, including the introduction of the iodo, methoxy, and isopropyl groups onto the biphenyl core. Common synthetic routes may involve:
Halogenation: Introduction of the iodine atom through halogenation reactions.
Etherification: Formation of the methoxy group via etherification.
Alkylation: Introduction of the isopropyl groups through alkylation reactions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove or modify functional groups.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-bromo-6-methoxy-2’,6’-bis(1-methylethyl)-: Similar structure with a bromine atom instead of iodine.
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-2’,4’,6’-tris(1-methylethyl)-: Similar structure with additional isopropyl groups.
Propriétés
Formule moléculaire |
C23H31IO2 |
|---|---|
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
2-[2,6-di(propan-2-yl)phenyl]-3-iodo-1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C23H31IO2/c1-14(2)16-10-9-11-17(15(3)4)20(16)21-18(25-8)12-13-19(22(21)24)26-23(5,6)7/h9-15H,1-8H3 |
Clé InChI |
MCUKCJWRPFVUQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2I)OC(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


